2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mpsp and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of Mpsp is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. Mpsp also induces apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Mpsp has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their destruction. Mpsp has also been shown to have anti-inflammatory and antimicrobial effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Mpsp in lab experiments is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, one of the limitations of using Mpsp in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on Mpsp. One of the primary areas of research is the development of Mpsp-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the potential use of Mpsp as an anti-inflammatory and antimicrobial agent. Further studies are needed to fully understand the mechanism of action of Mpsp and its potential applications in various fields of scientific research.
In conclusion, 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields and purity, making it suitable for scientific research applications. Mpsp has been studied extensively for its potential applications in cancer research, anti-inflammatory, and antimicrobial agents. However, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of Mpsp involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-morpholin-4-ylsulfonylphenyl isocyanate. This reaction results in the formation of 2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
Mpsp has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer research. Studies have shown that Mpsp has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Mpsp has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
2-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-25-17-15(3-2-8-18-17)16(21)19-13-4-6-14(7-5-13)26(22,23)20-9-11-24-12-10-20/h2-8H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRXFIDRJJZATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-N-[4-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide |
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